molecular formula C10H10BrN3S B7892290 5-(4-bromophenyl)-N-ethyl-1,3,4-thiadiazol-2-amine

5-(4-bromophenyl)-N-ethyl-1,3,4-thiadiazol-2-amine

Cat. No.: B7892290
M. Wt: 284.18 g/mol
InChI Key: ZGIFOENWXHCBOL-UHFFFAOYSA-N
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Description

The compound with the identifier “5-(4-bromophenyl)-N-ethyl-1,3,4-thiadiazol-2-amine” is a chemical entity that has garnered interest in various scientific fields. This compound is known for its unique chemical structure and properties, which make it a subject of study in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of the compound “5-(4-bromophenyl)-N-ethyl-1,3,4-thiadiazol-2-amine” involves specific reaction conditions and reagents. The preparation methods typically include:

Industrial Production Methods

The industrial production of “this compound” involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The methods used in industrial production are designed to be cost-effective and scalable.

Chemical Reactions Analysis

Types of Reactions

The compound “5-(4-bromophenyl)-N-ethyl-1,3,4-thiadiazol-2-amine” undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.

Common Reagents and Conditions

The common reagents and conditions used in these reactions include:

    Oxidizing Agents: Such as potassium permanganate and hydrogen peroxide.

    Reducing Agents: Such as sodium borohydride and lithium aluminum hydride.

    Substituting Agents: Such as halogens and alkyl groups.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce oxides, while reduction reactions may produce reduced forms of the compound.

Scientific Research Applications

The compound “5-(4-bromophenyl)-N-ethyl-1,3,4-thiadiazol-2-amine” has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in various chemical reactions and as a subject of study for its unique properties.

    Biology: Studied for its potential biological activities and interactions with biological molecules.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Used in the production of various industrial products and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of “5-(4-bromophenyl)-N-ethyl-1,3,4-thiadiazol-2-amine” involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets and modulating their activity. The specific molecular targets and pathways involved depend on the context of its use, such as in biological or industrial applications.

Comparison with Similar Compounds

Similar Compounds

The compound “5-(4-bromophenyl)-N-ethyl-1,3,4-thiadiazol-2-amine” can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:

Uniqueness

The uniqueness of “this compound” lies in its specific chemical structure and properties, which differentiate it from other similar compounds. Its ability to form inclusion complexes with cyclodextrins and its specific reactivity in chemical reactions make it a valuable compound for various scientific applications.

Properties

IUPAC Name

5-(4-bromophenyl)-N-ethyl-1,3,4-thiadiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrN3S/c1-2-12-10-14-13-9(15-10)7-3-5-8(11)6-4-7/h3-6H,2H2,1H3,(H,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGIFOENWXHCBOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=NN=C(S1)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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